molecular formula C12H18ClNO3S2 B2523527 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methylbenzenesulfonamide CAS No. 1396786-88-1

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methylbenzenesulfonamide

Cat. No.: B2523527
CAS No.: 1396786-88-1
M. Wt: 323.85
InChI Key: PCFBMMGVJCZSSL-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methylbenzenesulfonamide is an organic compound with a complex structure. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a chloro-substituted benzene ring, a sulfonamide group, and a hydroxy-methylthio-propyl side chain, making it a molecule of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methylbenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonyl chloride and 2-hydroxy-2-methyl-3-(methylthio)propylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.

    Catalysts: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the side chain can undergo oxidation to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 5-chloro-N-(2-oxo-2-methyl-3-(methylthio)propyl)-2-methylbenzenesulfonamide.

    Reduction: Formation of 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methylbenzenesulfonamide amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methylbenzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chloro and hydroxy-methylthio-propyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide
  • 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxy and methylthio groups in the side chain

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3S2/c1-9-4-5-10(13)6-11(9)19(16,17)14-7-12(2,15)8-18-3/h4-6,14-15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFBMMGVJCZSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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